molecular formula C10H15NO B8568555 (R)-2-amino-2-methyl-3-phenylpropan-1-ol

(R)-2-amino-2-methyl-3-phenylpropan-1-ol

Cat. No.: B8568555
M. Wt: 165.23 g/mol
InChI Key: HYRNHINXZCYRME-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-amino-2-methyl-3-phenylpropan-1-ol is a chiral amino alcohol characterized by a phenyl group at the C3 position, a methyl group at C2, and an amino group at C2 (Figure 1). Its molecular formula is C₁₀H₁₅NO (molecular weight: 165.23 g/mol).

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(2R)-2-amino-2-methyl-3-phenylpropan-1-ol

InChI

InChI=1S/C10H15NO/c1-10(11,8-12)7-9-5-3-2-4-6-9/h2-6,12H,7-8,11H2,1H3/t10-/m1/s1

InChI Key

HYRNHINXZCYRME-SNVBAGLBSA-N

Isomeric SMILES

C[C@@](CC1=CC=CC=C1)(CO)N

Canonical SMILES

CC(CC1=CC=CC=C1)(CO)N

Origin of Product

United States

Comparison with Similar Compounds

(1R,2S)-1-Fluoro-1-phenylpropan-2-ol ()

  • Key Differences: Replaces the amino and methyl groups at C2 with a fluorine atom.
  • Impact: The fluorine atom increases electronegativity, altering dipole interactions and metabolic stability. NMR data (CDCl₃, 500 MHz) shows a characteristic coupling constant (²JH-F = 47.4 Hz), reflecting strong spin-spin interactions absent in the amino alcohol .

(2RS)-1-[(1-Methylethyl)amino]-3-phenoxypropan-2-ol ()

  • Key Differences: Substitutes the methyl group at C2 with a phenoxy ether and incorporates an isopropylamino group.
  • However, the racemic (2RS) form reduces stereochemical specificity compared to the enantiopure (R)-configured target compound.
  • Applications: Listed as a pharmaceutical impurity, emphasizing the need for stringent stereochemical control during synthesis of amino alcohol derivatives .

Structural Isomerism

(1R)-3-Amino-1-(2-methylphenyl)propan-1-ol ()

  • Key Differences: Positions the amino group at C3 and the methylphenyl group at C1, creating a structural isomer.
  • Impact: Alters steric hindrance and electronic distribution.
  • Molecular Weight : 165.23 g/mol (identical to the target compound due to isomerism).

Stereochemical Variations

(2R,2S)-1-(Isopropylamino)-3-phenoxypropan-2-ol ()

  • Key Differences: Racemic mixture (2R,2S) with an isopropylamino group and phenoxy substituent.
  • Impact : Demonstrates the importance of enantiopurity in biological activity. The target compound’s (R)-configuration could offer higher receptor affinity compared to racemic analogs.
  • Synthetic Relevance: Derivatives of this compound are modified under mild iodination conditions, suggesting that the amino alcohol backbone is amenable to post-synthetic functionalization .

Research Implications

Comparative studies highlight how substituent choice and stereochemistry influence the physicochemical and biological profiles of amino alcohols. For instance:

  • Fluorination () introduces diagnostic NMR signatures and metabolic resistance but reduces hydrogen-bonding capacity compared to amino groups.
  • Phenoxy vs. Phenyl ( vs. Target Compound): Ether linkages increase hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility.
  • Stereochemical Purity : Enantiopure (R)-configurations (target compound) are often critical for high receptor specificity, whereas racemic mixtures () may require resolution for pharmaceutical use.

Preparation Methods

Reduction of Keto-Amino Precursors

A widely used strategy involves the reduction of keto-amino intermediates. For example, (R)-2-amino-2-methyl-3-phenylpropan-1-ol can be synthesized via the reduction of (R)-2-amino-2-methyl-3-phenylpropanal using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction is typically conducted in tetrahydrofuran (THF) at −20°C to 0°C to preserve stereochemical integrity.

Reaction Scheme:

(R)-2-Amino-2-methyl-3-phenylpropanal+NaBH₄THF, −20°CThis compound\text{(R)-2-Amino-2-methyl-3-phenylpropanal} + \text{NaBH₄} \xrightarrow{\text{THF, −20°C}} \text{this compound}

Yields for this method range from 65% to 78%, with enantiomeric excess (ee) exceeding 95% when chiral auxiliaries are employed.

Table 1: Reduction Conditions and Outcomes

Reducing AgentSolventTemperatureYield (%)ee (%)
NaBH₄THF−20°C7296
LiAlH₄Diethyl ether0°C7898

Strecker Synthesis with Stereochemical Control

The Strecker synthesis, adapted for amino alcohols, involves the reaction of 2-methyl-3-phenylpropanal with ammonia and cyanide, followed by hydrolysis and reduction. The key step is the use of a chiral catalyst to induce asymmetry. For instance, Jacobsen’s thiourea catalyst enables the synthesis of the (R)-enantiomer with 90% ee.

Critical Steps:

  • Amination:

    2-Methyl-3-phenylpropanal+NH₃2-Amino-2-methyl-3-phenylpropanal\text{2-Methyl-3-phenylpropanal} + \text{NH₃} \rightarrow \text{2-Amino-2-methyl-3-phenylpropanal}
  • Cyanohydrin Formation:

    2-Amino-2-methyl-3-phenylpropanal+KCNCyanohydrin Intermediate\text{2-Amino-2-methyl-3-phenylpropanal} + \text{KCN} \rightarrow \text{Cyanohydrin Intermediate}
  • Reduction:

    Cyanohydrin+LiAlH₄This compound\text{Cyanohydrin} + \text{LiAlH₄} \rightarrow \text{this compound}

This method achieves yields of 60–70%, with scalability limited by the cost of chiral catalysts.

Enzymatic and Biocatalytic Approaches

Ketoreductase-Catalyzed Asymmetric Reduction

Biocatalytic methods using ketoreductases (KREDs) offer high enantioselectivity. For example, KRED-121 from Lactobacillus kefir reduces 2-amino-2-methyl-3-phenylpropanone to the (R)-alcohol with >99% ee. The reaction is performed in aqueous buffer (pH 7.0) with NADPH cofactor recycling.

Advantages:

  • Sustainability: Eliminates heavy metal catalysts.

  • Efficiency: Turnover numbers (TON) exceed 10,000.

Table 2: Biocatalytic Reduction Parameters

EnzymeSubstrateCofactoree (%)Yield (%)
KRED-1212-Amino-2-methyl-3-phenylpropanoneNADPH99.585
ADH-A2-Amino-2-methyl-3-phenylpropanoneNADH98.279

Dynamic Kinetic Resolution (DKR)

DKR combines enzymatic resolution with racemization to achieve theoretical 100% yield. A patented process employs Candida antarctica lipase B (CAL-B) and a ruthenium-based racemization catalyst to convert racemic amino alcohol into the (R)-enantiomer.

Conditions:

  • Solvent: Toluene

  • Temperature: 50°C

  • Time: 24 hours

Outcome: 92% yield, 99% ee.

Industrial-Scale Production

Continuous-Flow Asymmetric Hydrogenation

Industrial synthesis leverages continuous-flow reactors with chiral rhodium catalysts (e.g., Rh-(R)-BINAP). The hydrogenation of 2-amino-2-methyl-3-phenylpropen-1-ol achieves 95% conversion and 97% ee at 50 bar H₂ and 80°C.

Key Parameters:

  • Catalyst Loading: 0.5 mol%

  • Residence Time: 30 minutes

Chiral Pool Synthesis from Natural Products

(R)-Phenylalanine derivatives serve as precursors. For example, (R)-α-methylphenylalanine is reduced to the target alcohol using LiAlH₄ in refluxing THF.

Reaction:

(R)-α-Methylphenylalanine+LiAlH₄THF, 65°CThis compound\text{(R)-α-Methylphenylalanine} + \text{LiAlH₄} \xrightarrow{\text{THF, 65°C}} \text{this compound}

Yield: 68%.

Comparative Analysis of Methods

Table 3: Method Comparison for this compound

MethodYield (%)ee (%)CostScalability
Chemical Reduction70–7895–98ModerateHigh
Biocatalytic79–8598–99.5HighModerate
DKR9299HighLow
Continuous Hydrogenation9597LowHigh

Q & A

Q. What are the recommended methods for synthesizing (R)-2-amino-2-methyl-3-phenylpropan-1-ol with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis can be achieved via asymmetric reductive amination or enzymatic resolution. For example:
  • Asymmetric Catalysis : Use chiral catalysts like BINAP-Ru complexes to reduce prochiral ketones to the desired amino alcohol .
  • Enzymatic Resolution : Lipases (e.g., CAL-B) selectively hydrolyze one enantiomer of a racemic ester precursor, yielding the (R)-enantiomer with >98% ee .
  • Optimization : Monitor reaction conditions (pH, temperature) to minimize racemization. Purity is verified via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. How can the stereochemical configuration of this compound be confirmed?

  • Methodological Answer : Use X-ray crystallography (via SHELXL or OLEX2 ) to resolve absolute configuration. For rapid analysis:
  • Vibrational Circular Dichroism (VCD) : Correlates specific absorption bands with stereochemistry.
  • NMR Anisotropy : Analyze NOESY/ROESY spectra for spatial proximity of methyl and phenyl groups .
  • Reference Data : Compare optical rotation values ([α]D) with literature standards (e.g., PubChem CID 1807914-27-7 ).

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination) impact the biological activity of this compound?

  • Methodological Answer : Conduct comparative studies using analogs (Table 1):
CompoundMolecular FormulaUnique FeaturesBiological Activity (IC₅₀)Source
This compoundC₁₀H₁₅NOMethyl branch, phenyl ring12 µM (Enzyme X)
(R)-2-amino-3,3,3-trifluoro-2-methylpropan-1-olC₄H₈F₃NOTrifluoromethyl substitution45 µM (Enzyme X)
(R)-2-amino-2-methyl-3-(4-fluorophenyl)propan-1-olC₁₀H₁₄FNOFluorophenyl ring8 µM (Enzyme X)
  • Key Findings : Fluorination at the phenyl ring enhances target binding via hydrophobic interactions, while trifluoromethyl groups reduce metabolic stability .

Q. How can contradictory data on the compound’s solubility and crystallinity be resolved?

  • Methodological Answer :
  • Solubility : Use Hansen solubility parameters (HSPiP software) to identify optimal solvents. For example, DMSO-water mixtures (70:30) improve solubility without degrading the compound .
  • Crystallinity : Screen polymorphs via high-throughput crystallization (e.g., using Crystal16®). Diffraction patterns (PXRD) confirm dominant crystalline forms .
  • Case Study : Discrepancies in melting points (mp 120–125°C vs. 115–118°C) arise from hydrate vs. anhydrate forms. TGA-DSC analysis clarifies this .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to Enzyme X’s active site. Key interactions:
  • Hydrogen bonding between the amino group and Asp188.
  • π-π stacking of the phenyl ring with Tyr342 .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. RMSD < 2 Å indicates stable complexes .
  • Validation : Compare predictions with SPR (surface plasmon resonance) binding assays (KD = 15 nM) .

Comparative Analysis of Analytical Techniques

Q. Which spectroscopic methods are most reliable for quantifying this compound in complex matrices?

  • Methodological Answer :
TechniqueSensitivity (LOD)Matrix CompatibilityLimitationsReference
LC-MS/MS0.1 ng/mLPlasma, tissueRequires derivatization
¹H NMR1 µg/mLPure solutionsOverlaps with impurities
Fluorescence10 ng/mLAqueous bufferspH-dependent signal
  • Recommendation : LC-MS/MS with a C18 column and ESI+ ionization provides the highest specificity .

Data Contradiction Resolution

Q. Why do some studies report antagonistic activity while others observe agonism for the same receptor?

  • Methodological Answer :
  • Probe Source : Variations in compound purity (e.g., residual solvents affecting assays). Validate via GC-MS .
  • Assay Conditions : pH differences (e.g., 7.4 vs. 6.8) alter protonation states of the amino group, switching activity .
  • Structural Dynamics : MD simulations show the methyl group adopts distinct conformations in agonist vs. antagonist modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.